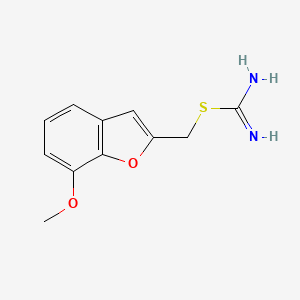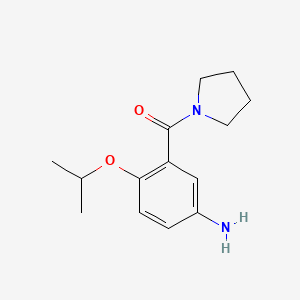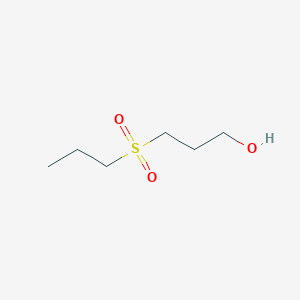
3-(Propane-1-sulfonyl)-propan-1-ol
Overview
Description
3-(Propane-1-sulfonyl)-propan-1-ol is a chemical compound that is related to 1-Propanesulfonyl chloride . It contains a propane sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a propane group .
Synthesis Analysis
The synthesis of compounds similar to 3-(Propane-1-sulfonyl)-propan-1-ol, such as 1-Propanesulfonyl chloride, has been reported in the literature . One method involves the use of chlorosulfuric acid or oxalyl chloride for the provisional forming of S VI-Cl, followed by chlorine-fluorine transformation in a separated step to produce S VI-F . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 3-(Propane-1-sulfonyl)-propan-1-ol is related to that of 1-Propanesulfonyl chloride . The latter has a linear formula of CH3CH2CH2SO2Cl . The 3D structure of such compounds can be viewed using various software tools .Scientific Research Applications
Antimicrobial Evaluation
The synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives using sultones, including compounds structurally related to "3-(Propane-1-sulfonyl)-propan-1-ol", demonstrates their potential biological activity. These compounds have shown significant antimicrobial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the role of sulfonate derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Solubility Modulation in Polymers
Research into the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions has shown that the introduction of sulfonate groups can influence the thermoresponsive behavior of polymers. This can lead to phase separation at low temperatures and modulate the cloud points of polymers, which has implications for the development of responsive materials and applications in biotechnology (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Ion Conductivity for Fuel Cells
Sulfonated compounds derived from "3-(Propane-1-sulfonyl)-propan-1-ol" have been utilized in the development of novel sulfonated polyimides with high proton conductivity, suitable for direct methanol fuel cell applications. These materials exhibit conductivity values comparable to or higher than commercial benchmarks, such as Nafion 117, and show good thermal and mechanical stability, making them promising candidates for fuel cell membranes (Yin, Fang, Cui, Tanaka, Kita, & Okamoto, 2003).
Improved Battery Safety
Additives based on "3-(Propane-1-sulfonyl)-propan-1-ol" have been investigated for their role in enhancing lithium-ion battery safety. The addition of such sulfonate compounds to battery electrolytes can suppress solvent decomposition and improve electrochemical performance. This additive approach helps in forming a stable solid electrolyte interphase on the graphite electrode, preventing lithium deposition and facilitating lithium intercalation (Park, Nakamura, Lee, & Yoshio, 2009).
properties
IUPAC Name |
3-propylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-5-10(8,9)6-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMZFKJKKOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propane-1-sulfonyl)-propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




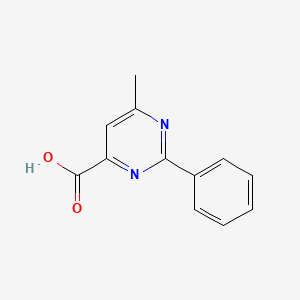
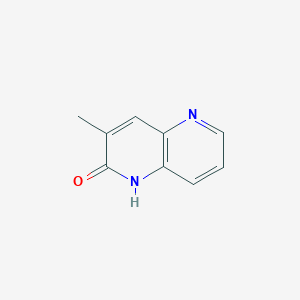


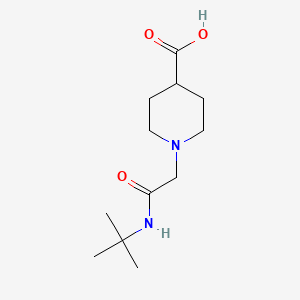
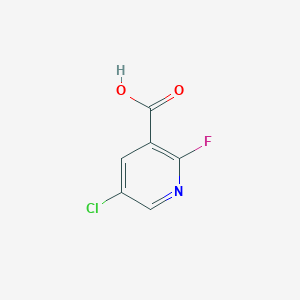
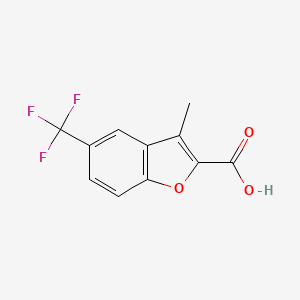
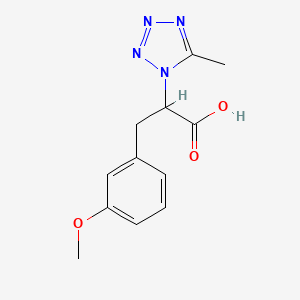

![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)
![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
